4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
4-methylsulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S2/c1-29-17-8-5-14(6-9-17)20(26)24(13-15-4-2-3-11-22-15)21-23-18-10-7-16(25(27)28)12-19(18)30-21/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDNXTBXEVFJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Substrate Preparation: The synthesis may begin with the preparation of individual aromatic and heteroaromatic rings with suitable functional groups for subsequent coupling reactions.
Coupling Reactions: For instance, methylation of a thiol group followed by nitro-substituted benzothiazole incorporation via nucleophilic aromatic substitution might be a route.
Condensation Reactions: The final stage involves the condensation of a pyridine-containing intermediate with the benzamide structure, optimized under specific conditions to achieve the desired product.
Industrial Production Methods:
Scaling the production for industrial purposes typically involves optimizing reaction conditions to increase yield and purity, including:
Solvent Selection: Efficient solvents to facilitate reaction rates and product solubility.
Catalysts: Use of catalysts to lower activation energy and improve reaction efficiency.
Purification: Implementation of crystallization and chromatography techniques to purify the compound.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The sulfur atom in the methylthio group can be a site for oxidation reactions, resulting in the formation of sulfoxides or sulfones.
Reduction: The nitro group may undergo reduction to form an amino group under reductive conditions.
Substitution: The aromatic systems may participate in electrophilic and nucleophilic aromatic substitutions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas over palladium catalyst, tin(II) chloride.
Substitution: Reagents such as halogenated intermediates for nucleophilic substitutions.
Major Products:
Oxidized sulfoxides or sulfones.
Reduced amino derivatives.
Substituted aromatic compounds with varied functional groups.
Scientific Research Applications
Chemistry:
Utilized as a versatile intermediate in organic synthesis, especially in creating complex molecules with multiple functional groups.
Biology:
Can serve as a probe or inhibitor in biochemical assays, particularly targeting specific enzymes or receptors.
Medicine:
Potential use in drug design and development due to its unique pharmacophore structure, targeting specific pathways in diseases.
Industry:
Applied in material sciences for the development of novel polymers or advanced materials with unique properties.
Mechanism of Action
Compared to structurally similar benzamide or benzothiazole derivatives, 4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide offers enhanced reactivity due to its methylthio and nitro substituents, and greater specificity in biological applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the evidence:
*Estimated based on structural formula.
Key Observations:
Core Flexibility: The target compound’s benzamide core differs from thiazolidinone-based analogs (e.g., 4a ), which may limit conformational flexibility but enhance metabolic stability.
Nitro Group : The 6-nitro substitution on benzothiazole is shared with compounds in and , suggesting a role in hydrogen bonding or π-π stacking with biological targets .
Pyridine vs. Piperazine : Unlike the piperazine-containing analogs in , the target’s pyridin-2-ylmethyl group may improve blood-brain barrier penetration due to reduced polarity .
Molecular Weight: The target (~452.5 g/mol) aligns with drug-like properties (≤500 g/mol), whereas thiazolidinone derivatives (e.g., 4d , 470.59 g/mol) approach the upper limit.
Biological Activity
4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine.
Chemical Structure and Properties
The compound features a benzamide core with a methylthio group and a nitro substituent on the benzo[d]thiazole ring, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of 416.41 g/mol.
Synthesis
The synthesis of 4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions, including:
- Formation of the benzo[d]thiazole ring.
- Introduction of the methylthio group via nucleophilic substitution.
- Coupling with pyridin-2-ylmethyl amine to form the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that it may inhibit the proliferation of various cancer cell lines, including:
- A431 (epidermoid carcinoma)
- A549 (lung carcinoma)
- H1299 (non-small cell lung cancer)
In vitro studies have shown that at concentrations ranging from 1 to 4 μM, the compound promotes apoptosis and induces cell cycle arrest, similar to other known anticancer agents .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The presence of the nitro group enhances its reactivity and specificity towards certain enzymes or receptors involved in disease pathways. For instance, it has been shown to inhibit key signaling pathways associated with inflammation and cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(methylthio)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | Chlorine instead of nitro | Different biological activity profile |
| N-(4-methoxyphenyl)-2-(methylthio)benzamide | Lacks nitro group | Less potent against bacteria |
| 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide | Different thiazole position | Focused on different biological targets |
This comparison illustrates how variations in substituents can significantly alter the biological activity and therapeutic potential of benzothiazole derivatives.
Case Studies and Research Findings
- Antibacterial Activity : In a study evaluating various benzothiazole derivatives, 4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide showed promising antibacterial effects against several strains, indicating potential for development as an antimicrobial agent .
- Anti-inflammatory Effects : The compound has been tested for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its utility in treating inflammatory diseases .
- Drug Development Potential : Given its unique pharmacophore structure, this compound is being explored for drug design targeting specific pathways involved in cancer and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
